

Structural Analysis of Fosclevudine Alafenamide and its Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fosclevudine alafenamide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosclevudine alafenamide, also known as ATI-2173, is an investigational antiviral agent with demonstrated activity against the Hepatitis B virus (HBV). As a nucleoside reverse transcriptase inhibitor prodrug, its efficacy relies on the intracellular conversion to its active triphosphate form. Understanding the structural characteristics of the parent drug and its subsequent metabolites is paramount for optimizing its therapeutic potential, ensuring safety, and developing robust analytical methods for its quantification in biological matrices. This technical guide provides a comprehensive overview of the structural analysis of **Fosclevudine alafenamide** and its key metabolites, detailing its proposed metabolic pathway, quantitative data, and relevant experimental protocols.

Structural and Physicochemical Properties

Fosclevudine alafenamide is a phosphoramidate prodrug designed to efficiently deliver the active nucleoside analog into target cells. Its chemical structure is characterized by a clevudine core linked to an alafenamide moiety.

Property	Value
Chemical Name	propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxypyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Molecular Formula	C22H29FN3O9P
Molecular Weight	529.45 g/mol
Antiviral Activity (EC50 against HBV)	1.71 μ M ^[1]
Cytotoxicity (CC50 in CEM cells)	140 μ M ^[1]
Cytotoxicity (CC50 in A204 cells)	330 μ M ^[1]
Cytotoxicity (CC50 in IEC-6 cells)	307 μ M ^[1]
Cytotoxicity (CC50 in H9c cells)	344 μ M ^[1]

Proposed Metabolic Pathway

The metabolic activation of **Fosclevudine alafenamide** is anticipated to follow a pathway analogous to that of other alafenamide prodrugs, such as Tenofovir Alafenamide (TAF). This process involves initial hydrolysis followed by sequential phosphorylation to yield the pharmacologically active triphosphate metabolite.

Step 1: Hydrolysis

Fosclevudine alafenamide enters the target cell, where it is believed to be hydrolyzed by intracellular esterases, such as Cathepsin A and Carboxylesterase 1. This initial step cleaves the alafenamide moiety, releasing the monophosphate form of the drug.

Step 2 & 3: Phosphorylation

Following the initial hydrolysis, the resulting monophosphate metabolite undergoes two successive phosphorylation steps, catalyzed by cellular kinases. These reactions yield the diphosphate and subsequently the active triphosphate metabolite. This triphosphate analog

acts as a competitive inhibitor of the viral reverse transcriptase, leading to the termination of viral DNA chain elongation.



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Proposed metabolic activation pathway of **Fosclevidine alafenamide**.

Structural Analysis and Quantification of Metabolites

The structural elucidation and quantification of **Fosclevidine alafenamide** and its phosphorylated metabolites in biological matrices are critical for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice for this purpose.

Hypothetical Quantitative Data for Metabolites

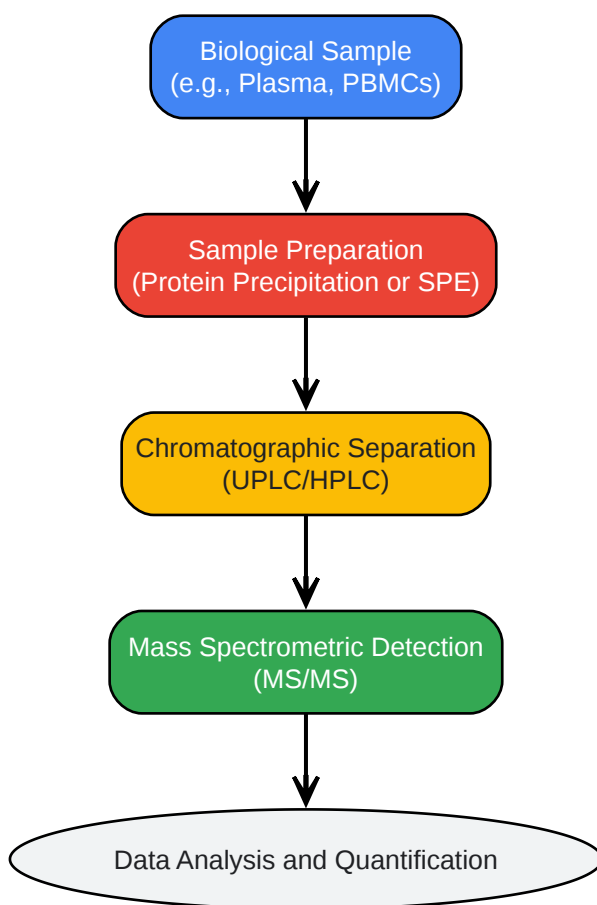
The following table presents the calculated molecular weights of the proposed metabolites. The mass-to-charge ratios (m/z) are hypothetical and would need to be confirmed experimentally.

Compound	Molecular Formula	Molecular Weight (g/mol)	Predicted [M+H] ⁺ (m/z)
Fosclevudine Alafenamide	C ₂₂ H ₂₉ FN ₃ O ₉ P	529.45	530.17
Fosclevudine Monophosphate	C ₁₀ H ₁₃ FN ₂ O ₈ P	355.19	356.04
Fosclevudine Diphosphate	C ₁₀ H ₁₄ FN ₂ O ₁₁ P ₂	435.17	436.02
Fosclevudine Triphosphate	C ₁₀ H ₁₅ FN ₂ O ₁₄ P ₃	515.15	516.00

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of **Fosclevudine alafenamide** and its metabolites. Below are representative protocols for sample preparation and analysis by LC-MS/MS and UPLC.

Experimental Workflow for Metabolite Analysis



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General workflow for the analysis of **Fosclevidine alafenamide** and its metabolites.

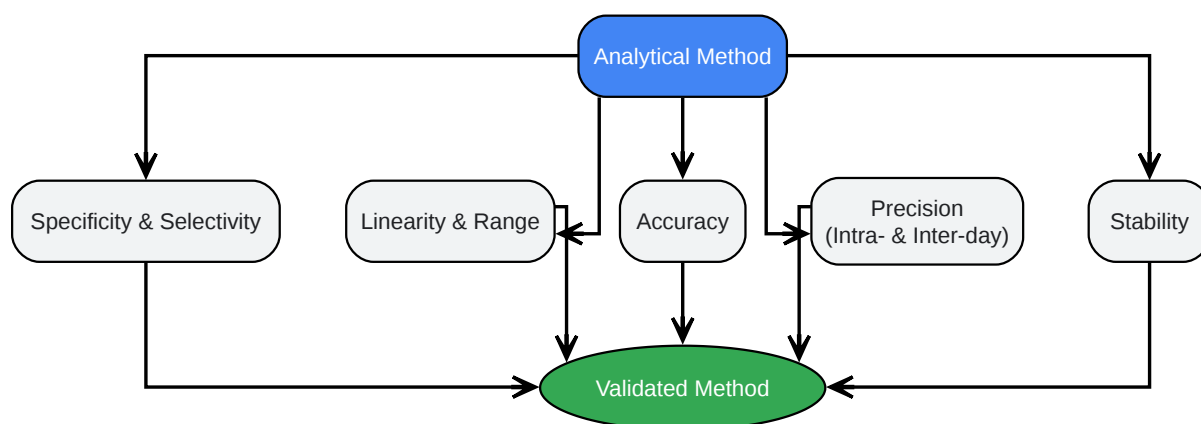
Sample Preparation: Protein Precipitation

- To 100 μL of plasma or cell lysate, add 300 μL of ice-cold acetonitrile containing an appropriate internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Method for Quantification

- Chromatographic System: Waters ACQUITY UPLC or equivalent.
- Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-1 min: 2% B
 - 1-5 min: 2-95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95-2% B
 - 6.1-8 min: 2% B
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection: Multiple Reaction Monitoring (MRM).

Logical Relationship for Method Validation



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Key parameters for analytical method validation.

Conclusion

The structural analysis of **Fosclevudine alafenamide** and its metabolites is fundamental to its development as a potential therapeutic agent for HBV. The proposed metabolic pathway, based on analogous prodrugs, provides a solid framework for further investigation. The detailed experimental protocols outlined in this guide offer a starting point for the development of robust and validated analytical methods necessary for preclinical and clinical studies. Future research should focus on the definitive identification and quantification of the mono-, di-, and triphosphate metabolites in various biological matrices to fully elucidate the pharmacokinetic and pharmacodynamic profile of this promising antiviral compound.

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References

- 1. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [Structural Analysis of Fosclevudine Alafenamide and its Metabolites: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11929314#structural-analysis-of-fosclevudine-alafenamide-and-its-metabolites>]

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